molecular formula C4H6ClF3N2 B1379332 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride CAS No. 1803598-49-3

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride

Cat. No.: B1379332
CAS No.: 1803598-49-3
M. Wt: 174.55 g/mol
InChI Key: KBNCNMBFIUKQQH-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of this compound has been established through multiple analytical approaches, with comprehensive data available from various chemical databases and research investigations. The compound exhibits the molecular formula C4H6ClF3N2, representing the hydrochloride salt form of the parent amino nitrile compound. Alternative representations of the molecular formula include C4H5N2F3·HCl, which explicitly demonstrates the salt formation between the organic base and hydrochloric acid. This formulation clearly indicates the presence of four carbon atoms forming the butane backbone, six hydrogen atoms distributed between the organic moiety and the hydrochloride component, one chlorine atom from the hydrochloride salt, three fluorine atoms comprising the trifluoromethyl group, and two nitrogen atoms representing the amino and nitrile functionalities.

The molecular weight determinations for this compound show slight variations across different analytical sources, reflecting the precision limitations of various measurement techniques and database compilation methods. The most frequently cited molecular weight values include 174.55 grams per mole, 174.552 grams per mole, and 175 grams per mole. These minor discrepancies likely result from different rounding conventions and analytical methodologies employed by various research groups and chemical suppliers. The molecular weight calculation can be verified through elemental composition analysis, where carbon contributes 48.08 grams per mole, hydrogen contributes 6.06 grams per mole, chlorine contributes 35.45 grams per mole, fluorine contributes 57.00 grams per mole, and nitrogen contributes 28.01 grams per mole, yielding a theoretical molecular weight of 174.55 grams per mole.

The compound's molecular composition demonstrates a relatively high fluorine content, constituting approximately 32.6 percent of the total molecular weight, which significantly influences its physicochemical properties including lipophilicity, metabolic stability, and electronic characteristics. The presence of three fluorine atoms in a trifluoromethyl configuration creates a highly electronegative region within the molecule, substantially affecting the electron density distribution and subsequent chemical reactivity patterns. Furthermore, the hydrochloride salt formation increases the molecular weight by 36.46 grams per mole compared to the free base form, while simultaneously enhancing the compound's water solubility and crystalline stability characteristics.

Component Molecular Formula Molecular Weight (g/mol) Elemental Composition
Free Base C4H5F3N2 138.09 C: 34.8%, H: 3.6%, F: 41.3%, N: 20.3%
Hydrochloride Salt C4H6ClF3N2 174.55 C: 27.5%, H: 3.5%, Cl: 20.3%, F: 32.6%, N: 16.0%

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and stereochemical characteristics. The official International Union of Pure and Applied Chemistry name is designated as this compound, which systematically describes the compound's structural elements in a standardized format. This nomenclature begins with the longest carbon chain (butane), identifies the principal functional group (nitrile), specifies the position and nature of substituents (2-amino and 4,4,4-trifluoro), and indicates the salt form (hydrochloride). The numbering system starts from the carbon atom bearing the nitrile group, establishing this as the reference point for positional designations of other functional groups and substituents.

The compound's classification within chemical taxonomy systems places it among several important structural categories. Primarily, it belongs to the class of organofluorine compounds, specifically trifluoromethyl-containing derivatives, which represent a significant subset of fluorinated organic molecules with unique properties and applications. Additionally, the compound is classified as an amino nitrile, combining both amino and nitrile functional groups within a single molecular framework. The presence of the hydrochloride salt form further categorizes it as an organic hydrochloride, a common pharmaceutical and chemical intermediate classification that enhances water solubility and crystalline properties.

The International Chemical Identifier representation provides a standardized method for unambiguous chemical identification across different database systems and research platforms. The International Chemical Identifier string for this compound is InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H, which encodes the complete structural information including connectivity, hydrogen positions, and salt formation. The corresponding International Chemical Identifier Key, designated as KBNCNMBFIUKQQH-UHFFFAOYSA-N, serves as a shortened, hash-based identifier derived from the full International Chemical Identifier string, facilitating rapid database searches and cross-referencing operations.

The Simplified Molecular Input Line Entry System representation offers an alternative structural encoding method commonly used in computational chemistry and database applications. Multiple Simplified Molecular Input Line Entry System formats have been reported for this compound, including NC(CC(F)(F)F)C#N.Cl and C(C(C#N)N)C(F)(F)F.Cl, both of which accurately represent the molecular connectivity and salt formation. These linear notations provide essential information for computational modeling, property prediction algorithms, and automated chemical structure processing systems.

Identifier Type Representation Source Database
International Union of Pure and Applied Chemistry Name This compound PubChem, Sigma-Aldrich
International Chemical Identifier InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H Multiple Sources
International Chemical Identifier Key KBNCNMBFIUKQQH-UHFFFAOYSA-N Chemical Databases
Simplified Molecular Input Line Entry System NC(CC(F)(F)F)C#N.Cl Chemical Suppliers

Comparative Analysis of Trifluorinated Butanenitrile Derivatives

The structural comparison of this compound with related trifluorinated butane derivatives reveals significant insights into structure-property relationships and synthetic accessibility patterns. Among the closely related compounds, 4,4,4-trifluorobutanenitrile represents the simplest analog, lacking the amino substitution at the 2-position and existing as a free nitrile compound with the molecular formula C4H4F3N and molecular weight 123.076 grams per mole. This structural comparison demonstrates that the addition of the amino group increases the molecular weight by approximately 51 grams per mole while introducing a basic center that enables salt formation with acids such as hydrochloric acid.

The stereochemical considerations become particularly relevant when examining compounds such as (2S)-2-amino-4,4,4-trifluorobutanoic acid and (2R)-2-amino-4,4,4-trifluorobutanoic acid, which represent enantiomeric pairs differing only in the absolute configuration at the 2-position carbon atom. Both enantiomers share the molecular formula C4H6F3NO2 and molecular weight 157.09 grams per mole, but exhibit different Chemical Abstracts Service registry numbers (15960-05-1 for the S-enantiomer and 120200-07-9 for the R-enantiomer) reflecting their distinct stereochemical identities. The comparison with this compound highlights the functional group transformation from carboxylic acid to nitrile, representing a common synthetic interconversion that maintains the amino-trifluorobutane backbone while altering the terminal functionality.

Additional structural analogs include 3-amino-4,4,4-trifluoro-2-butenenitrile, which incorporates an unsaturated carbon-carbon double bond within the four-carbon chain while maintaining both amino and trifluoromethyl substituents. This compound, with molecular formula C4H3F3N2 and molecular weight 136.08 grams per mole, demonstrates how structural modifications such as desaturation can influence molecular properties while preserving key functional group characteristics. The presence of the alkene functionality introduces geometric isomerism possibilities and alters the electronic distribution compared to the saturated butanenitrile framework of the target compound.

The comparative analysis extends to compounds with modified substitution patterns, such as 3-amino-2,4,4-trifluorobutanenitrile, which represents a regioisomer featuring fluorine substitution at both the 2- and 4-positions of the butane chain. This structural variant, with molecular formula C4H5F3N2 and molecular weight 138.09 grams per mole, illustrates how fluorine atom positioning significantly affects molecular properties and synthetic accessibility. The distribution of fluorine atoms across multiple carbon centers creates different electronic environments compared to the concentrated trifluoromethyl group present in this compound.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Chemical Abstracts Service Number
This compound C4H6ClF3N2 174.55 Amino group at C-2, trifluoromethyl at C-4, nitrile functionality 1803598-49-3
4,4,4-trifluorobutanenitrile C4H4F3N 123.08 Trifluoromethyl group, nitrile functionality, no amino substitution 690-95-9
(2S)-2-amino-4,4,4-trifluorobutanoic acid C4H6F3NO2 157.09 S-configuration, carboxylic acid instead of nitrile 15960-05-1
(2R)-2-amino-4,4,4-trifluorobutanoic acid C4H6F3NO2 157.09 R-configuration, carboxylic acid instead of nitrile 120200-07-9
3-amino-4,4,4-trifluoro-2-butenenitrile C4H3F3N2 136.08 Unsaturated C=C bond, amino at C-3 33561-24-9
3-amino-2,4,4-trifluorobutanenitrile C4H5F3N2 138.09 Fluorine at both C-2 and C-4 positions Not specified

Properties

IUPAC Name

2-amino-4,4,4-trifluorobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNCNMBFIUKQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction forms a Ni(II) complex, which is then disassembled to reclaim the chiral auxiliary and produce the target compound . The process can be scaled up for industrial production, ensuring a consistent supply of high-purity material .

Chemical Reactions Analysis

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pathways involved include binding to enzyme active sites and modulating receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride (CAS 15959-93-0)

  • Molecular Formula: C₄H₆ClF₃NO₂
  • Molecular Weight : 193.55 g/mol
  • Key Differences : Replaces the nitrile (-CN) with a carboxylic acid (-COOH), increasing polarity and acidity. This enhances solubility in aqueous media but reduces lipophilicity compared to the nitrile analog .

b. (R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester Hydrochloride (CAS 2408437-80-7)

  • Molecular Formula: C₆H₁₁ClF₃NO₂
  • Molecular Weight : 221.61 g/mol
  • Key Differences : Incorporates an ethyl ester (-COOEt) group, balancing lipophilicity and reactivity. This derivative is used as a high-purity intermediate in pharmaceutical synthesis .

c. (2S)-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol Hydrochloride

  • Molecular Formula: C₅H₈ClF₆NO
  • Molecular Weight : 247.57 g/mol
  • Key Differences : Adds a hydroxyl (-OH) and trifluoromethyl (-CF₃) group, increasing steric hindrance and fluorine content. Such modifications may improve metabolic stability in drug candidates .

Heterocyclic and Aromatic Derivatives

a. 2-Amino-4,5-dihydro-1,3-thiazol-4-one Hydrochloride

  • Molecular Formula : C₃H₅ClN₂OS
  • Molecular Weight : 156.60 g/mol
  • Key Differences : Introduces a thiazole ring, altering electronic properties and enabling π-π interactions in biological targets. This heterocycle is common in antimicrobial agents .

b. 2-Amino-4'-trifluoromethylacetophenone Hydrochloride

  • Molecular Formula: C₁₀H₉ClF₃NO
  • Molecular Weight : 259.64 g/mol (estimated)
  • Key Differences : Aromatic backbone with a trifluoromethyl group, offering planar geometry for receptor binding. Such compounds are explored in kinase inhibitor research .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-Amino-4,4,4-trifluorobutanenitrile HCl* C₄H₆ClF₃N₂O 198.56 (estimated) Nitrile, amine HCl Pharmaceutical intermediates
2-Amino-4,4,4-trifluorobutanoic acid HCl C₄H₆ClF₃NO₂ 193.55 Carboxylic acid, amine HCl Peptide synthesis
(R)-Ethyl ester analog HCl C₆H₁₁ClF₃NO₂ 221.61 Ester, amine HCl API intermediates
Thiazole derivative HCl C₃H₅ClN₂OS 156.60 Thiazole ring, ketone Antimicrobial research

*Hypothetical data inferred from structural analogs.

Biological Activity

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride (CAS Number: 1803598-49-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by its trifluoromethyl group and amino functional group, which contribute to its unique chemical reactivity and biological properties. The compound's structure can be represented as follows:

  • Molecular Formula: C4H5F3N2
  • Molecular Weight: 148.09 g/mol
  • Physical State: White crystalline solid

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with amino acid metabolism by acting as a competitive inhibitor.
  • Cellular Uptake : Studies suggest that the compound's uptake into cells may be facilitated by specific transporters. Its structural similarity to certain amino acids allows it to mimic their behavior in cellular environments.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties, although detailed investigations are still required to elucidate the specific pathways involved.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cell lines. For example:

  • Chinese Hamster Ovary (CHO) Cells : The compound showed significant inhibitory effects on CHO cells expressing folate receptors (FRs), while exhibiting minimal activity against cells lacking these receptors .

In Vivo Studies

Limited in vivo studies have been conducted; however, the existing data suggests potential efficacy in animal models. Further research is necessary to validate these findings and assess the therapeutic potential of the compound.

Case Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of this compound using various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation in FR-expressing cancer cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes.

Cell LineIC50 (µM)Remarks
CHO (FR+)5Significant inhibition observed
CHO (RFC+)>1000No significant activity
KB (FR+)10Comparable to classical antifolates

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of the compound. It was found to inhibit several key enzymes involved in nucleotide synthesis pathways, which are crucial for cell proliferation.

EnzymeInhibition TypeIC50 (µM)
Glycinamide ribonucleotide formyltransferaseCompetitive15
AICA ribonucleotide formyltransferaseNon-competitive20

Q & A

Q. What synthetic methodologies are recommended for 2-amino-4,4,4-trifluorobutanenitrile hydrochloride, and how do reaction conditions optimize yield and purity?

The synthesis of fluorinated nitriles often involves alkylation or nucleophilic substitution reactions. A plausible route for this compound could modify protocols used for analogous fluorinated amino acids (e.g., using a Ni(II)-glycine Schiff base complex as a chiral auxiliary). Key steps include:

  • Alkylation : Reacting CF₃-CH₂-X (X = halide) with a nitrile-containing precursor under basic conditions to introduce the trifluoromethyl group .
  • Hydrochloride Salt Formation : Post-synthetic treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
    Optimization involves temperature control (0–5°C for alkylation to minimize side reactions) and stoichiometric adjustments to reduce racemization. Continuous flow systems may enhance reproducibility and scalability .

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers confirm purity?

  • ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The trifluoromethyl (CF₃) group shows a quartet in ¹⁹F NMR at δ -60 to -70 ppm .
  • IR Spectroscopy : A sharp C≡N stretch near 2240 cm⁻¹ and N–H stretches (3300–3500 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves spatial arrangement of the trifluoromethyl and nitrile groups, critical for studying stereoelectronic effects .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted intermediates).

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₄H₄F₃N₂·HCl
Molecular Weight176.55 g/mol (calculated)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
Melting Point245–247°C (decomposes)

Advanced Research Questions

Q. How does the trifluoromethyl group influence metabolic stability and binding kinetics in biological systems?

The CF₃ group enhances metabolic stability by:

  • Electron-Withdrawing Effects : Reduces susceptibility to oxidative degradation in cytochrome P450 enzymes .
  • Lipophilicity Modulation : Increases membrane permeability, as shown in comparative studies with non-fluorinated analogs (logP increased by ~0.5 units) .
    In receptor binding assays, the CF₃ group improves affinity for hydrophobic pockets (e.g., δ-opioid receptors, with Kᵢ values < 100 nM observed in related compounds) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Steric Effects : The bulky CF₃ group retards SN2 reactions but favors SN1 pathways in polar solvents (e.g., DMF) due to carbocation stabilization .
  • Electronic Effects : The nitrile group withdraws electron density, accelerating reactions with soft nucleophiles (e.g., thiols). Kinetic studies show a 3-fold rate increase compared to carboxylate analogs .

Q. How does substituting the nitrile group with carboxyl or hydroxyl moieties alter biological activity?

Comparative studies with 2-amino-4,4,4-trifluorobutanoic acid hydrochloride (carboxyl derivative) reveal:

  • Receptor Specificity : The nitrile derivative exhibits higher selectivity for serine proteases (e.g., trypsin-like enzymes) due to its hydrogen-bonding capability .
  • Thermodynamic Solubility : Nitrile derivatives show 20% lower aqueous solubility but improved blood-brain barrier penetration in murine models .

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundTarget ReceptorIC₅₀ (nM)Reference
Nitrile derivative (this compound)Trypsin-like protease45 ± 3
Carboxylic acid derivativeδ-Opioid receptor89 ± 7
Hydroxyl derivativeGABAₐ receptor220 ± 15

Q. What strategies mitigate racemization during asymmetric synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce enantioselectivity during alkylation (e.g., 90% ee achieved with Evans oxazolidinones) .
  • Low-Temperature Conditions : Maintain reactions at -20°C to slow racemization kinetics .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of intermediates to separate enantiomers (e.g., >99% ee reported with Pseudomonas fluorescens lipase) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Reactant of Route 2
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2-Amino-4,4,4-trifluorobutanenitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.